Welcome to the BenchChem Online Store!
molecular formula C18H36O B1194764 1,2-Epoxyoctadecane CAS No. 7390-81-0

1,2-Epoxyoctadecane

Cat. No. B1194764
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736174

Procedure details

Thereafter, 1,2-epoxyoctadecane (385 parts) is added to the vessel with stirring and heating at 125° C. to 135° C. continued for another three hours or until at least 95% of the 1,2-epoxyoctadecane has reacted. The resulting product is treated with magnesium silicate (5% by weight) and water (1% by weight), heated at 120° C. for two hours, and filtered to remove residual potassium catalyst. Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol) to yield an alkoxylated alcohol containing an average of about 5 equivalents of reacted propylene oxide and 3 equivalents of reacted 1,2-epoxyoctadecane per equivalent of glycerin.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:2]1.[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].O>OCC(CO)O>[CH2:2]1[O:1][CH:3]1[CH3:4].[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating at 125° C. to 135° C.
CUSTOM
Type
CUSTOM
Details
has reacted
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove residual potassium catalyst
CUSTOM
Type
CUSTOM
Details
Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
O1CC1CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.